molecular formula C19H16ClN5O2S B2710133 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-82-0

1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2710133
CAS No.: 1111280-82-0
M. Wt: 413.88
InChI Key: DPYLPYDVABTBGK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a triazole ring, chloro-substituted phenyl, dimethoxy-substituted phenyl, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step synthetic procedures:

  • Synthesis of Thiazole Intermediate:

    • Begin with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone.

    • Cyclization of this intermediate using an oxidizing agent like iodine leads to the formation of the thiazole ring.

  • Formation of 1,2,3-Triazole:

    • Utilize click chemistry by coupling an azide derivative of 4-chlorophenyl with an alkyne derivative of the thiazole. This is usually facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under mild conditions to yield the desired triazole compound.

Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to enhance yield and purity, often using flow chemistry techniques and continuous reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

  • Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones under strong oxidizing conditions.

  • Reduction: Reduction of the nitro or chloro groups in the presence of suitable reducing agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or ceric ammonium nitrate.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.

Major Products:

  • Quinones from oxidation.

  • Amines from reduction of nitro groups.

  • Substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules. Biology: Potential as a molecular probe due to its unique structural features. Medicine: Investigated for potential therapeutic uses, including as an anti-cancer, anti-inflammatory, or antimicrobial agent. Industry: Useful in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, and the aromatic moieties allow for π-π interactions, enhancing binding affinity to molecular targets. The precise pathways depend on the specific application but typically involve disruption of cellular processes or interference with metabolic pathways.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its multi-functional groups, making it more versatile compared to similar compounds such as:

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole: lacks the thiazole and dimethoxyphenyl groups.

  • 1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole: lacks the thiazole ring.

The unique combination of these groups in this compound provides enhanced chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLPYDVABTBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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